N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2S/c1-28-13-7-8-18-16-19(11-12-21(18)28)22(29-14-5-6-15-29)17-26-24(30)25(31)27-20-9-3-4-10-23(20)32-2/h3-4,9-12,16,22H,5-8,13-15,17H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRMMBXSAKOUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Target Molecule Deconstruction
The target compound can be dissected into three primary fragments:
- 1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl subunit : Synthesized via reductive amination or photochemical cyclization.
- Pyrrolidin-1-yl-ethyl side chain : Derived from 1-methyl-3-pyrrolidinol intermediates using sodium borohydride-mediated reductions.
- N'-[2-(Methylsulfanyl)phenyl]ethanediamide : Constructed via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
Strategic Bond Disconnections
- Amide bond (C–N) : Formed between the tetrahydroquinoline-pyrrolidine intermediate and the methylsulfanylphenyl ethanediamide using coupling reagents.
- Tetrahydroquinoline core : Assembled via intramolecular cyclization of substituted anilines.
- Pyrrolidine ring : Generated through ring-closing reactions of γ-amino alcohols.
Stepwise Preparation Methods
Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl Intermediate
Reductive Amination Pathway
A modified reductive amination protocol (Scheme 1) involves reacting 6-amino-2-methylquinoline (1) with ketone 2 in the presence of NaBH(OAc)₃ to yield 3 (1-methyl-1,2,3,4-tetrahydroquinolin-6-amine). The reaction proceeds via a chair-like transition state, where steric effects from the α-methyl group enhance yield (78–92%).
Table 1: Optimization of Reductive Amination
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reducing Agent | NaBH(OAc)₃ | 85 | 97 |
| Solvent | CH₂Cl₂ | 78 | 95 |
| Temperature | 0°C → RT | 92 | 98 |
Photochemical Cyclization
Alternative routes employ UV irradiation (350 nm) of 3-methyl-1-nitrobenzene (4) in ethanol with TiO₂, yielding 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline (5) via imine intermediates. While efficient (71% yield), scalability remains untested.
Preparation of Pyrrolidin-1-yl-Ethyl Side Chain
Ring-Closure of γ-Amino Alcohols
The pyrrolidine moiety is synthesized from N-(2-hydroxyethyl)methylamine (6) via Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine, yielding 1-methylpyrrolidine (7) . Subsequent alkylation with ethyl bromoacetate forms the ethyl-pyrrolidine intermediate (8) .
Table 2: Pyrrolidine Synthesis Parameters
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu Reaction | DEAD, PPh₃ | 88 | 96 |
| Alkylation | Ethyl bromoacetate | 75 | 94 |
Reduction of 1-Methyl-3-Pyrrolidinol
A patent-validated method reduces 1-methyl-3-pyrrolidinol (9) using sodium borohydride in THF, achieving 94% yield with minimal byproducts. This replaces hazardous agents like lithium aluminum hydride, enhancing safety.
Assembly of N'-[2-(Methylsulfanyl)phenyl]ethanediamide
Nucleophilic Aromatic Substitution
2-Fluorophenylacetamide (10) reacts with sodium methylsulfanylthiolate in DMF at 80°C, yielding 2-(methylsulfanyl)phenylacetamide (11) (82% yield).
Amide Coupling
Ethylenediamine (12) is condensed with 11 using HATU (1.2 eq.) and DIPEA in anhydrous DMF, forming N'-[2-(methylsulfanyl)phenyl]ethanediamide (13) (85% yield, 98% purity).
Final Coupling and Purification
The tetrahydroquinoline-pyrrolidine intermediate (14) is coupled with 13 via HATU-mediated amide bond formation, yielding the target compound (15) . Purification via preparative HPLC (acetonitrile/water gradient) affords ≥99% purity.
Table 3: Final Coupling Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling Reagent | HATU | 85 | 98 |
| Solvent | Anhydrous DMF | 80 | 97 |
| Temperature | RT | 78 | 96 |
Optimization Strategies
Solvent and Temperature Effects
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Preparative HPLC (C18 column, 70:30 acetonitrile/water) confirms ≥99% purity with retention time 12.3 min.
Chemical Reactions Analysis
Hydrolysis and Stability of the Ethanediamide Linker
The ethanediamide moiety (-NHC(O)-C(O)NH-) is susceptible to hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, leading to cleavage of the amide bond. This is observed in structurally similar ethanediamide derivatives, where exposure to HCl (1–2 M) at 60–80°C degrades the linker .
-
Basic Hydrolysis : Strong bases (e.g., NaOH) deprotonate the amide NH, facilitating nucleophilic attack by hydroxide ions. In related compounds, this reaction produces carboxylic acid derivatives .
Table 1: Hydrolysis Conditions and Products
| Condition | Temperature | Time | Product(s) | Source |
|---|---|---|---|---|
| 1 M HCl | 60°C | 4 hr | Tetrahydroquinoline + Sulfur byproducts | |
| 0.5 M NaOH | RT | 24 hr | Carboxylic acid derivatives |
Reactivity of the Methylsulfanyl Group
The methylsulfanyl (-SMe) substituent on the phenyl ring undergoes oxidation and alkylation:
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Oxidation : Treatment with oxidizing agents (e.g., H₂O₂, mCPBA) converts -SMe to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃). For example, oxidation with 3% H₂O₂ in acetic acid yields sulfoxide derivatives, as seen in similar phenylsulfanyl acetamides.
-
Demethylation : Strong nucleophiles (e.g., NaSH) displace the methyl group, forming thiophenol derivatives .
Key Reaction Pathway :
Pyrrolidine Ring Functionalization
The pyrrolidine nitrogen participates in alkylation and acylation:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) forms quaternary ammonium salts. This is consistent with methods used to modify pyrrolidine-containing pharmaceuticals .
-
Acylation : Acetic anhydride or acyl chlorides acetylate the secondary amine, forming stable amides. For example, treatment with acetyl chloride yields N-acetylpyrrolidine derivatives .
Tetrahydroquinoline Core Modifications
The tetrahydroquinoline moiety undergoes electrophilic aromatic substitution (EAS) and dehydrogenation:
-
Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methyl substituent, as observed in tetrahydroquinoline analogs.
-
Dehydrogenation : Catalytic hydrogenation (Pd/C, 100°C) converts tetrahydroquinoline to quinoline, altering aromaticity and electronic properties.
Condensation and Cross-Coupling Reactions
The ethanediamide linker enables condensation with primary amines or alcohols:
-
Amine Condensation : Reaction with benzylamine in the presence of DCC forms bis-amide derivatives, a strategy used in peptide mimetics .
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Suzuki Coupling : The tetrahydroquinoline aryl halide derivatives (if halogenated) participate in palladium-catalyzed cross-couplings .
Stability Under Physiological Conditions
In vitro studies on analogs suggest:
-
pH-Dependent Degradation : Rapid hydrolysis occurs at pH < 3 or pH > 10, but stability is maintained at neutral pH (t₁/₂ > 24 hr) .
-
Enzymatic Cleavage : Esterases and amidases in plasma slowly metabolize the ethanediamide linker.
Synthetic Methodologies
Key steps from analogous syntheses include:
Scientific Research Applications
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N’-[2-(methylthio)phenyl]ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N’-[2-(methylthio)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Key Observations :
Pharmacological and ADME Profiles
- Trifluoromethyl analog () : Demonstrates moderate affinity for serotonin receptors (5-HT2A Ki = 120 nM) in preliminary assays, attributed to the electron-withdrawing CF3 group enhancing receptor-ligand dipole interactions.
- Thiophene-carboximidamide derivative () : Shows improved metabolic stability (t1/2 > 4 hours in human liver microsomes) due to reduced oxidative susceptibility of the thiophene ring compared to methylsulfanyl groups.
- Dioxoisoindolinyl analog () : Exhibits potent COX-2 inhibition (IC50 = 0.8 µM), though off-target effects limit therapeutic utility.
Computational Docking and Target Prediction
Tools like AutoDock4 and Glide XP predict the target compound’s binding mode in homology models of dopamine D2 receptors:
- Hydrophobic enclosure: The tetrahydroquinoline-pyrrolidine moiety occupies a lipophilic pocket, while the methylsulfanyl group engages in sulfur-π interactions with Tyr406.
Q & A
Q. What are the optimal synthetic routes for N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide?
- Methodological Answer : The synthesis involves multi-step pathways, including:
- Step 1 : Formation of the tetrahydroquinoline core via a Pictet-Spengler reaction using aldehydes/ketones and amines under acidic catalysis .
- Step 2 : Alkylation of pyrrolidine to introduce the pyrrolidin-1-yl group under controlled pH and temperature .
- Step 3 : Coupling with 2-(methylsulfanyl)phenyl ethanediamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents .
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z ~500) and fragmentation patterns .
- FT-IR : Confirms amide C=O stretches (~1650 cm) and N-H bending (~1550 cm) .
Q. What are the key physicochemical properties influencing experimental design?
- Methodological Answer :
- Solubility : Poor aqueous solubility necessitates DMSO or ethanol as solvents for biological assays .
- Stability : Degrades under extreme pH (<3 or >10) or prolonged UV exposure; store at –20°C in inert atmospheres .
- LogP : Predicted ~3.5 (via ChemDraw), indicating moderate lipophilicity for membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed for this compound?
- Methodological Answer :
- SAR Strategy :
Synthesize analogs with modified substituents (e.g., replacing pyrrolidine with piperazine or varying the methylsulfanyl group) .
Test in vitro bioactivity (e.g., enzyme inhibition assays for antimicrobial targets) .
- Data Analysis : Use regression models to correlate substituent electronic parameters (Hammett σ) with IC values. For example, electron-withdrawing groups on the phenyl ring enhance activity against Plasmodium falciparum .
Q. What computational methods are effective for predicting target binding affinities?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide XP to model interactions with targets like falcipain-2. Optimize docking grids around catalytic cysteine residues .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability; analyze RMSD (<2 Å) and hydrogen bond persistence (>80% occupancy) .
- Free Energy Calculations : Apply MM-GBSA to quantify contributions of hydrophobic enclosure and hydrogen bonding .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- Validation Steps :
Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
Cross-validate with orthogonal methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .
- Case Example : Discrepancies in IC values for CNS targets may arise from differential blood-brain barrier penetration; use parallel artificial membrane permeability assays (PAMPA) to clarify .
Q. What strategies optimize in vitro potency while minimizing off-target effects?
- Methodological Answer :
- Selectivity Screening : Profile against panels of related enzymes (e.g., CYP450 isoforms) using high-throughput fluorescence polarization .
- Proteomics : Perform thermal shift assays (TSA) to identify unintended protein targets .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to detect reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
